molecular formula C26H24N2O3S B2550760 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034539-07-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2550760
CAS RN: 2034539-07-4
M. Wt: 444.55
InChI Key: QKYCMLFKNDRDES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves complex organic chemistry techniques. For instance, the synthesis of a structurally similar compound, N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, was achieved by introducing a radioisotope through an aryllithium reaction with carbon-14 dioxide to form the labelled acid, which was then transformed into the amide . This method indicates the potential for incorporating isotopic labeling in the synthesis of related compounds, which can be useful for tracking and studying the compound's distribution in biological systems.

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using various spectroscopic techniques. For example, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis . The crystal structure was determined using single crystal X-ray diffraction, revealing that it crystallizes in the monoclinic space group with specific unit cell dimensions and a strong intramolecular hydrogen bond . These techniques are essential for confirming the molecular structure and can be applied to the analysis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their structural analogs. The synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogs involved dehydration of benzhydryl alcohols and Suzuki coupling reactions . These reactions are indicative of the types of chemical transformations that may be employed in the synthesis and modification of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, suggesting a versatile chemistry that can be exploited for the development of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and can be predicted based on the behavior of similar molecules. The crystal structure analysis provides insights into the solid-state properties, such as stability and packing . The mass fragmentation pattern discussed for N-{[(4-bromophenyl)amino]carbonothioyl}benzamide can also shed light on the stability and potential degradation pathways of related compounds . Additionally, the pharmacological evaluation of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide revealed its high affinity and selectivity for delta opioid receptors, which suggests that the physical and chemical properties of these compounds contribute to their biological activity .

Scientific Research Applications

Metabolic Pathways and Pharmacokinetics

The compound has been studied for its metabolism and pharmacokinetics in the context of developing orexin receptor antagonists. Research conducted by Renzulli et al. (2011) on a similar compound, SB-649868, which shares a structural resemblance, demonstrated extensive metabolism with the principal route involving oxidation of the benzofuran ring. The study highlighted the compound's potential for treating insomnia due to its orexin receptor antagonistic properties, emphasizing its elimination and metabolic pathways (Renzulli et al., 2011).

Synthesis and Bioactivity of Derivatives

E. Khatiwora et al. (2013) explored the synthesis, characterization, and bioactivity of novel benzamides and their metal complexes, which, although not directly mentioning the specific compound , involves structurally related benzamides. This research provides insights into the methodology for synthesizing benzamide derivatives and evaluating their antibacterial activity, suggesting a potential application in developing new antibacterial agents (Khatiwora et al., 2013).

Anti-acetylcholinesterase Activity

A study by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to the compound , investigated their anti-acetylcholinesterase activity. The research found that specific substitutions on the benzamide moiety significantly enhanced the activity, contributing to the development of potential antidementia agents (Sugimoto et al., 1990).

Labeling and Imaging Applications

The synthesis of carbon-14 labeled derivatives, such as N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, highlights the utility of structurally related compounds in labeling and imaging studies, particularly in the development of δ opioid receptor agonists with potential applications in pain management and research (Gawell, 2003).

properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3S/c29-25(20-7-5-19(6-8-20)22-11-14-32-17-22)27-16-18-9-12-28(13-10-18)26(30)24-15-21-3-1-2-4-23(21)31-24/h1-8,11,14-15,17-18H,9-10,12-13,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYCMLFKNDRDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

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